N-(4-methylbenzyl)-2-phenoxyacetamide
Description
N-(4-Methylbenzyl)-2-phenoxyacetamide is an acetamide derivative characterized by a phenoxyacetamide backbone substituted with a 4-methylbenzyl group at the nitrogen atom. Structurally, it consists of a phenoxy group (a benzene ring linked via an oxygen atom) attached to an acetamide core, with the 4-methylbenzyl moiety providing steric bulk and moderate electron-donating effects due to the methyl substituent.
Properties
Molecular Formula |
C16H17NO2 |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C16H17NO2/c1-13-7-9-14(10-8-13)11-17-16(18)12-19-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) |
InChI Key |
YTWQDNQWVHHQHB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
The physicochemical and biological properties of N-(4-methylbenzyl)-2-phenoxyacetamide can be contextualized by comparing it to structurally related acetamides. Key differences arise from variations in substituent groups, which influence electronic effects, lipophilicity, and reactivity. Below is a detailed analysis:
Substituent Effects on Electronic and Physical Properties
Key Observations :
- The 4-methylbenzyl group in the target compound enhances lipophilicity compared to polar substituents like methoxy () or sulfonyl (). This may improve membrane permeability in biological systems.
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